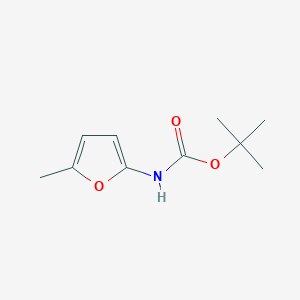

tert-butyl (5-methylfuran-2-yl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

62188-16-3 |

|---|---|

Molecular Formula |

C10H15NO3 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

tert-butyl N-(5-methylfuran-2-yl)carbamate |

InChI |

InChI=1S/C10H15NO3/c1-7-5-6-8(13-7)11-9(12)14-10(2,3)4/h5-6H,1-4H3,(H,11,12) |

InChI Key |

VLKIAAIBGOPSEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 5 Methylfuran 2 Yl Carbamate and Analogous Furan Carbamates

Direct Synthetic Routes to N-Furan-2-yl Carbamates

Direct synthetic routes are characterized by the straightforward coupling of furan-containing nucleophiles or the intramolecular rearrangement of furan-based precursors to generate the target carbamate (B1207046) structure.

The Curtius rearrangement is a powerful and versatile reaction for converting carboxylic acids into amines, ureas, or carbamates. wikipedia.orgnih.gov The process begins with the conversion of a carboxylic acid to an acyl azide (B81097), which upon thermal or photochemical decomposition, rearranges to an isocyanate intermediate with the loss of nitrogen gas. wikipedia.orgnih.gov This highly reactive isocyanate can then be trapped by various nucleophiles. When an alcohol, such as tert-butanol, is used as the solvent or trapping agent, the corresponding carbamate is formed. nih.gov

For the synthesis of furan (B31954) carbamates, the starting material is typically a derivative of furoic acid. For instance, furan-2-carbonyl azide can be prepared from furoic acid and subsequently undergoes thermolysis in an alcoholic solvent. arkat-usa.org This process generates a transient furan-2-yl isocyanate, which reacts with the alcohol to furnish the furanyl carbamate in high yield. arkat-usa.org The migration of the furan ring during the rearrangement occurs with complete retention of its configuration. wikipedia.org This method is valued for its tolerance of a wide range of functional groups. nih.gov

Table 1: Key Stages of Furan Carbamate Synthesis via Curtius Rearrangement

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Acyl Azide Formation | Furoic acid derivative, Azide source (e.g., sodium azide) | Furan-2-carbonyl azide |

| 2 | Rearrangement | Furan-2-carbonyl azide, Heat or UV light | Furan-2-yl isocyanate + N₂ gas |

One of the most common and efficient methods for synthesizing tert-butyl carbamates is the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. mychemblog.comnbinno.com This reaction is widely used to install the tert-butoxycarbonyl (Boc) protecting group onto an amine functionality. nbinno.comchemicalbook.com

To synthesize tert-butyl (5-methylfuran-2-yl)carbamate via this route, 5-methylfuran-2-amine (B3208860) is treated with Boc₂O. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate. mychemblog.com While the reaction can proceed without a catalyst, it is often accelerated by the addition of a base or a nucleophilic catalyst. Common bases include triethylamine (B128534) or N,N-diisopropylethylamine, while 4-(dimethylamino)pyridine (DMAP) is a highly effective catalyst. mychemblog.comchemicalbook.com The base neutralizes the acidic byproduct, while DMAP actively participates in the reaction to form a more reactive intermediate. chemicalbook.com

Table 2: Typical Conditions for Boc Protection of Furan Amines

| Component | Role | Examples |

|---|---|---|

| Amine | Nucleophile | 5-methylfuran-2-amine, 2-aminofuran |

| Reagent | Electrophilic carbonyl source | Di-tert-butyl dicarbonate (Boc₂O) |

| Solvent | Reaction medium | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Base/Catalyst | Activator / Acid scavenger | 4-(Dimethylamino)pyridine (DMAP), Triethylamine (NEt₃), Sodium hydroxide (B78521) (NaOH) |

Beyond Boc anhydride, other activated carbonyl compounds serve as effective reagents for carbamate synthesis. Chloroformates and activated carbonates are common alternatives. nih.gov The reaction of an amine with a chloroformate, such as phenyl chloroformate or isobutyl chloroformate, yields a carbamate. orgsyn.orggoogle.com This method is straightforward but often requires the use of a base to neutralize the hydrochloric acid generated during the reaction. nih.gov

A significant drawback of traditional methods is the reliance on highly toxic reagents like phosgene (B1210022) to prepare the chloroformates. organic-chemistry.org Modern advancements have led to safer, "photo-on-demand" methods where chloroformates are generated in situ from an alcohol and chloroform (B151607) using UV light. organic-chemistry.orgnih.gov The resulting chloroformate can then be reacted in a one-pot procedure with an amine to produce the desired carbamate, avoiding the handling of phosgene. organic-chemistry.org Activated aryl carbonates, such as phenyl tert-butyl carbonate, can also react with arylamines in the presence of a strong base to form hindered carbamates. nih.gov

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all starting materials, offer a highly efficient approach to complex molecule synthesis. researchgate.net While specific MCRs designed solely for furan carbamates are not extensively documented, established synthetic transformations can be adapted into one-pot, multi-component protocols.

Catalytic Approaches to Furan Carbamate Synthesis

Catalytic methods provide elegant and often more sustainable routes to carbamates by enabling reactions under milder conditions and with higher selectivity.

A novel and green approach to carbamate synthesis involves the ring-opening of cyclic carbonates with amines. researchgate.net This method is particularly attractive as it can utilize carbon dioxide as a C1 feedstock for the synthesis of the cyclic carbonate precursors. encyclopedia.pub Furan-based cyclic carbonates can be synthesized and subsequently used as substrates for carbamate formation.

The reaction between a furan-based cyclic carbonate and an amine can be promoted by an organocatalyst, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.net This strong, non-nucleophilic base effectively catalyzes the aminolysis of the carbonate ring, leading to the formation of a hydroxyurethane (a carbamate with a hydroxyl group). researchgate.net A key advantage of this method is the potential for high regioselectivity, where the amine preferentially attacks one of the two electrophilic carbonyl carbons of the cyclic carbonate, leading to a specific constitutional isomer. researchgate.net These reactions are often performed under mild, solvent-free conditions, enhancing their environmental credentials. researchgate.net

Table 3: Organocatalytic Synthesis of Furan-Based Hydroxyurethanes

| Substrate | Amine | Catalyst (1 mol%) | Time (h) | Yield (%) | Regioisomeric Ratio |

|---|---|---|---|---|---|

| Furan-based cyclic carbonate | Benzylamine | TBD | 1 | 99 | >99:<1 |

| Furan-based cyclic carbonate | Propargylamine | TBD | 1 | 99 | >99:<1 |

| Furan-based cyclic carbonate | n-Butylamine | TBD | 1 | 99 | >99:<1 |

| Furan-based cyclic carbonate | Aniline | TBD | 16 | 99 | 85:15 |

Data sourced from a study on base-catalyzed synthesis of bio-based hydroxyurethanes. researchgate.net

Transition Metal-Catalyzed Methods for Amino-Furan Derivatives

The synthesis of amino-furans is a critical step in the production of furan carbamates, as the amino group serves as the direct precursor to the carbamate functionality. Transition metal catalysis offers a powerful toolkit for forging the C-N bonds necessary for these structures. arkat-usa.org Various metals, including copper, iron, gold, and palladium, have been employed to create substituted furans. slideshare.netresearchgate.net For instance, reductive amination of furanic aldehydes and ketones, such as 5-hydroxymethylfurfural (B1680220) (HMF), is a key approach for producing useful amines. mdpi.com This reaction typically involves the condensation of a carbonyl group with an amine source, followed by the hydrogenation of the resulting imine intermediate. mdpi.com

Copper-based catalysts are particularly effective for reductive amination because they tend to favor the hydrogenation of C=N bonds over C=C bonds. mdpi.com For example, a CuAlOₓ catalyst has been successfully used for the continuous synthesis of N-substituted furan amines from HMF, achieving high yields under relatively mild conditions. mdpi.com Similarly, non-noble metal catalysts based on nickel and cobalt have shown high selectivity in the reductive amination of HMF with ammonia. mdpi.com

| Catalyst | Substrate | Amine Source | Product | Yield | Conditions | Reference |

| Ni/SBA-15 | HMF | NH₃ | 5-(aminomethyl)furan-2-methanol (HMFA) | ~90% | 100 °C, 1.5 MPa H₂ | mdpi.com |

| CuAlOₓ | HMF | Aniline | N-phenyl-5-(aminomethyl)furan-2-methanol | 97% | 100 °C, 1 MPa H₂, methanol (B129727) | mdpi.com |

Palladium-Catalyzed Synthesis of Furan Derivatives

Palladium catalysis has been extensively utilized in the synthesis and functionalization of the furan ring system, providing versatile pathways to precursors for compounds like this compound. unicatt.itresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds, allowing for the introduction of various substituents onto the furan core. nih.govmdpi.com

One notable strategy is the direct C-H arylation of furan-2-carboxamides, which can be directed to either the C3 or C5 position depending on the reaction conditions, offering regioselective functionalization. researchgate.net Another powerful technique is the Tsuji-Trost reaction, a palladium-catalyzed nucleophilic substitution that can be applied to substrates like benzofuran-2-ylmethyl acetates. This method allows for the introduction of nitrogen, sulfur, oxygen, and carbon nucleophiles at the benzylic-like position, which is analogous to the 2-methyl position of the furan ring in the target carbamate. unicatt.it The choice of the palladium catalyst and ligand system is crucial for the success of these reactions, with different combinations favoring different types of nucleophiles. unicatt.it For instance, a Pd₂(dba)₃/dppf system works well for nitrogen nucleophiles, while a [Pd(η³-C₃H₅)Cl]₂/XPhos system is more efficient for other soft nucleophiles. unicatt.it

Copper-Catalyzed Carbonylation and Amination Reactions

Copper-catalyzed reactions represent an efficient and cost-effective alternative for constructing furan carbamates. Copper catalysts are particularly adept at promoting amination and decarboxylative reactions. mdpi.comrsc.org Recent advancements have focused on the copper-catalyzed reactions of ethynyl (B1212043) methylene (B1212753) cyclic carbamates with amines to produce polysubstituted pyrroles, a reaction class that highlights copper's utility in C-N bond formation involving carbamate-derived precursors. organic-chemistry.org This protocol is noted for its mild conditions, broad substrate scope, and high functional group tolerance. organic-chemistry.org

The proposed mechanism often involves copper-assisted processes that generate reactive intermediates, which then undergo nucleophilic attack by an amine, followed by cyclization and rearrangement. organic-chemistry.org While direct copper-catalyzed carbonylation of furans to form carbamates is less commonly detailed, the synthesis of furan amines via copper-catalyzed reductive amination is a well-established route. mdpi.com These furan amines are then readily converted to the final carbamate products. The development of bimetallic catalysts, such as Ni-Cu or Co-Cu, is an area of active research aimed at improving both the activity and stability of copper-based systems in these transformations. mdpi.com

Advanced Synthetic Strategies for the Furan Moiety

Oxanorbornadiene-Based Routes for Furfuryl Carbamates

A significant challenge in the synthesis of furfuryl carbamates is the inherent lability of the furfuryl system. nih.govnih.gov Activated furfuryl alcohols, such as carbonates or chloroformates, are susceptible to nucleophilic substitution at the "furylic" position, which competes with the desired reaction at the carbonyl carbon. nih.gov To circumvent this issue, an elegant strategy utilizing oxanorbornadiene (OND) intermediates has been developed. nih.govnih.govresearchgate.net

This method involves a Diels-Alder reaction between a furan (like 2-methylfuran) and an acetylene (B1199291) derivative (such as dimethyl acetylenedicarboxylate, DMAD) to form a stable OND adduct. This adduct can then be converted to an OND carbonate, which subsequently reacts with an amine to form a stable OND carbamate. The final step is a thiol-mediated retro-Diels-Alder reaction, which regenerates the furan ring and yields the desired furfuryl carbamate in a single flask. nih.govnih.gov This approach has been successfully applied to a variety of 5-substituted furfuryl alcohols. nih.gov

| 5-Furyl Substituent (R) | OND (2) Yield | Final Carbamate (5) Yield | Reference |

| H | >90% | 75% | nih.gov |

| Me | >90% | 85% | nih.gov |

| CH₂OBn | >90% | 85% | nih.gov |

| CO₂Me | >90% | 75% | nih.gov |

| I | 41% | 55% | nih.gov |

Directed Ortho-Metalation Strategies for Furan Functionalization in Carbamate Synthesis

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgharvard.edu The strategy relies on a directed metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The aryl O-carbamate group, particularly the N,N-diethylcarbamate (-OCONEt₂), is recognized as one of the most effective DMGs. acs.orgnih.gov

This methodology can be conceptually extended to the furan ring. A carbamate group attached to a furan could direct lithiation to an adjacent position, allowing for the introduction of an electrophile. Alternatively, a pre-existing directing group on the furan ring could be used to install functionality at a specific position, which is then converted into an amino group and subsequently a carbamate. For instance, a heteroatom-containing substituent at the 2-position of a furan ring can direct metalation to the 3-position. While direct application to the synthesis of this compound is not explicitly detailed in the provided sources, the principles of DoM offer a clear strategic pathway for the selective functionalization of the furan core, which is essential for constructing complex carbamate derivatives. acs.orgnih.gov

Green Chemistry Considerations in Furan Carbamate Production

The principles of green chemistry are increasingly influencing the synthesis of furan-based chemicals and carbamates, aiming to reduce environmental impact and enhance safety. rsc.orgnih.gov A major focus is the replacement of hazardous reagents traditionally used in carbamate synthesis, such as the highly toxic phosgene. rsc.org

One promising green alternative involves the direct synthesis of carbamates from amines, alcohols, and carbon dioxide (CO₂). CO₂ is an abundant, non-toxic, and inexpensive C1 feedstock. This route often employs basic catalysts and can be performed under mild conditions. Furthermore, the use of biomass-derived furan platform chemicals, like furfural (B47365) and 5-hydroxymethylfurfural, provides a renewable starting point for the synthesis of compounds like this compound. rsc.orgrsc.org For example, a green and intrinsically safe pathway for synthesizing diisocyanates containing a furan ring has been developed from 5-hydroxymethylfurfural, which involves the synthesis of a furan dicarbamate using dimethyl carbonate (DMC) as a benign reagent. rsc.org This approach, catalyzed by recyclable sodium methoxide, achieves high yields under mild conditions, showcasing a sustainable route to furan-based carbamates and their precursors. rsc.org Computational tools are also being used to design novel furan-based carbamates with improved sustainability profiles, balancing bioactivity with biodegradability. acs.org

Chemical Transformations and Reactivity Profiles of Tert Butyl 5 Methylfuran 2 Yl Carbamate

Reactivity of the Furan (B31954) Ring System

The furan nucleus in tert-butyl (5-methylfuran-2-yl)carbamate is an electron-rich five-membered heterocycle. The oxygen atom donates electron density to the ring, making it significantly more reactive than benzene (B151609) in several classes of reactions. nih.gov The presence of the electron-donating amido substituent at the 2-position and the methyl group at the 5-position further influences its reactivity.

Diels-Alder Cycloaddition Reactions of 2-Amido Substituted Furans

Furan and its derivatives are effective dienes in [4+2] Diels-Alder cycloaddition reactions. The reactivity of the furan ring in these reactions is enhanced by electron-donating substituents. Consequently, 2-amido substituted furans, such as this compound, are expected to be reactive dienes. Research has shown that tert-butyl furan-2-ylcarbamate readily undergoes Diels-Alder cycloaddition with dienophiles like N-phenylmaleimide under mild conditions, allowing for the isolation of the initial oxybridged cycloadduct. researchgate.net These highly functionalized cycloadducts serve as versatile intermediates in organic synthesis. The electron-rich nature of 2-aminofurans, which are often generated in situ, makes them highly reactive, and they can smoothly participate in both intermolecular and intramolecular Diels-Alder reactions to produce substituted anilines or complex carbazole (B46965) structures. rsc.org

While electron-donating groups generally favor the reaction, even furans with electron-withdrawing groups, such as furoic acids, have been shown to participate in Diels-Alder reactions, particularly with maleimide (B117702) dienophiles in aqueous media. researchgate.netescholarship.org The reactivity can be significantly influenced by the choice of catalyst and reaction conditions. wikipedia.org

Table 1: Examples of Diels-Alder Reactions with Furan Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Diene | Dienophile | Product Type | Yield | Reference |

|---|---|---|---|---|

| tert-butyl furan-2-ylcarbamate | N-phenylmaleimide | Oxybridged cycloadduct | Not specified | researchgate.net |

| 2-Aminofurans (in situ) | Various | Substituted anilines | Good to Excellent | rsc.org |

Oxidative Transformations of the Furan Ring

The furan ring is susceptible to oxidative cleavage, a transformation that has been widely utilized in organic synthesis to generate valuable 1,4-dicarbonyl compounds. rsc.orgnih.gov Various oxidizing agents can be employed, and the choice of reagent dictates the final product. Depending on the oxidant and subsequent reaction conditions, the furan ring can serve as a synthetic equivalent (a synthon) for 1,4-dicarbonyls, carboxylic acids, or other functionalized structures like pyranones and butenolides. nih.govresearchgate.net

Common methods for furan oxidation include reactions with singlet oxygen, peroxy acids (like m-CPBA), or metal-based oxidants. acs.org For instance, furans containing a β-ketoester group at the 2-position undergo oxidative ring-opening with Mn(III)/Co(II) catalysts under an oxygen atmosphere to yield 1,4-dicarbonyl moieties via an endoperoxide intermediate. acs.org The complete oxidative degradation of a furan ring can also be used as a strategic method to unmask a carboxylic acid group. baranlab.org

Cyclization Reactions Involving 5-Methylfuran Scaffolds

The furan scaffold, particularly when appropriately substituted, can participate in various intramolecular cyclization and rearrangement reactions to form new ring systems.

One of the most notable transformations is the Piancatelli rearrangement , which converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives through an acid-catalyzed process involving a furan ring opening followed by a 4π-electrocyclization. researchgate.netyoutube.com 5-Methyl-substituted 2-furylcarbinols have been shown to require milder conditions for this rearrangement to avoid side reactions. An amino version, the aza-Piancatelli rearrangement, utilizes amines as nucleophiles to generate 4-aminocyclopentenones, which are valuable synthetic intermediates.

Another important cyclization is the Nazarov cyclization , an electrocyclic ring-closure of divinyl ketones to form cyclopentenones. baranlab.org 2-Furyl vinyl ketones, which have traditionally been unreactive under typical acid-mediated conditions, have been successfully cyclized using photochemical methods in solvents like acetic acid to produce furan-fused cyclopentanones. baranlab.org

Furthermore, 5-amidofurans with tethered dienophiles can undergo intramolecular Diels-Alder reactions upon thermolysis. These reactions lead to the formation of complex azapolycyclic systems. The presence of the amido group in the tether connecting the dienophile to the furan ring has been found to lower the activation energy for the cycloaddition. nih.gov

Electrophilic Aromatic Substitution on the Furan Nucleus

The furan ring is highly activated towards electrophilic aromatic substitution (EAS), with a reactivity reported to be many orders of magnitude greater than that of benzene. This heightened reactivity is due to the electron-donating effect of the ring oxygen, which stabilizes the cationic intermediate (sigma complex) formed during the reaction.

Substitution occurs preferentially at the C2 and C5 positions, as attack at these sites allows for more effective delocalization of the positive charge in the intermediate, including a resonance structure where the charge is stabilized by the oxygen atom. Since the target compound, this compound, already has substituents at both the C2 and C5 positions, further EAS reactions would be directed to the C3 or C4 positions. However, the existing bulky and electron-donating groups may sterically hinder or deactivate the remaining positions towards further substitution. Common EAS reactions on furans include nitration, halogenation, and formylation, which often proceed under milder conditions than those required for benzene. nih.gov

Transformations Involving the Carbamate (B1207046) Group

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions, including nucleophilic attack and basic hydrolysis. youtube.com Its primary reactivity is centered on its removal, or deprotection, which is typically achieved under acidic conditions.

Selective tert-Butyloxycarbonyl (Boc) Deprotection Methodologies

The cleavage of the Boc group is a fundamental transformation for revealing the free amine, which can then participate in subsequent reactions. A variety of methods have been developed to achieve this transformation with varying degrees of selectivity and mildness.

Acid-Catalyzed Deprotection: The most traditional and widely used method for Boc deprotection involves strong acids.

Trifluoroacetic acid (TFA): Used either neat or in a solvent like dichloromethane (B109758) (DCM), TFA is highly effective but can also cleave other acid-sensitive groups.

Hydrogen chloride (HCl): Solutions of HCl in organic solvents such as dioxane, ethyl acetate, or methanol (B129727) are commonly employed and can offer better selectivity in some cases compared to TFA. A 4 M solution of HCl in dioxane is known to be fast and efficient.

Milder and More Selective Methods: To avoid the harsh conditions of strong acids, which may not be compatible with sensitive substrates, numerous alternative methods have been developed.

Lewis Acids: Catalytic amounts of Lewis acids such as Sn(OTf)₂, ZnBr₂, or FeCl₃ can effectively remove the Boc group.

Oxalyl Chloride/Methanol: A mild method using oxalyl chloride in methanol has been reported to deprotect a diverse range of N-Boc compounds at room temperature with high yields. youtube.com

Basic Conditions: While generally stable to base, specific methods for base-mediated Boc cleavage have been developed, such as using cesium carbonate and imidazole, which can be useful for substrates containing acid-labile functionalities.

Table 2: Selected Methodologies for N-Boc Deprotection This table is interactive and can be sorted by clicking on the column headers.

| Reagent/System | Conditions | Selectivity/Notes | Reference(s) |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Neat or in DCM, room temp. | Highly effective, but harsh; may remove other acid-labile groups. | youtube.com |

| HCl in Dioxane (4 M) | Anhydrous dioxane, room temp. | Fast and efficient; good selectivity for Nα-Boc over t-butyl esters. | |

| Oxalyl Chloride in Methanol | Room temp., 1-4 h | Mild conditions, tolerant of various functional groups. | youtube.com |

| Aqueous Phosphoric Acid | THF, room temp. | Mild and efficient; compatible with esters and TBDMS ethers. |

Hydrolysis of the Carbamate Linkage

The tert-butoxycarbonyl (Boc) group of this compound is susceptible to hydrolysis under acidic conditions, a common strategy for the deprotection of the amine functionality. This reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM). uoc.gracs.org The process involves the protonation of the carbamate's carbonyl oxygen, which subsequently leads to the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine, 5-methylfuran-2-amine (B3208860), along with carbon dioxide and isobutylene (B52900) (formed from the tert-butyl cation). uoc.gr

Interestingly, the hydrolysis of 5-methylfuran-2-yl derivatives under acidic conditions, such as during TFA cleavage, can also lead to the opening of the furan ring. This reaction results in the formation of a stable 2,5-dioxopentanyl (2,5-DOP) moiety. This transformation is attributed to the carbocation-stabilizing effect of the 5-methyl group on the furan ring, a reaction not typically observed for unsubstituted furan-2-yl derivatives.

N-Functionalization and Derivatization of the Carbamate Nitrogen

While the primary role of the Boc group is often as a protecting group, the nitrogen atom of the carbamate can undergo functionalization, although this is less common. N-alkylation and N-acylation reactions can be performed on carbamates, typically requiring deprotonation of the nitrogen with a strong base to enhance its nucleophilicity.

For instance, N-alkylation of tert-butyl carbamate derivatives has been achieved under phase transfer catalysis (PTC) conditions. nih.gov This method involves the use of a base, such as potassium hydroxide (B78521), and a phase transfer catalyst to facilitate the reaction between the carbamate and an alkylating agent, like dimethyl sulfate, in a biphasic system. nih.gov

N-acylation of tert-butyl carbamates can also be accomplished. The reaction of a carbamate with an acyl halide in the presence of a base can lead to the formation of an N-acyl-tert-butyl-carbamate. These resulting "twisted amides" exhibit interesting conformational properties due to steric hindrance, which can influence their reactivity. researchgate.net A one-pot method for converting tert-butyl carbamates to amides involves the use of acyl halide-methanol mixtures, which proceeds through the in situ formation of the amine followed by acylation. organic-chemistry.org

Reactivity at the Methyl Substituent of the Furan Ring

The methyl group at the 5-position of the furan ring is a site for various functionalization reactions, allowing for the introduction of diverse chemical moieties.

Side-Chain Functionalization Reactions

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. The oxidation of 5-methylfuran derivatives can lead to the formation of 5-hydroxymethylfurfural (B1680220), which can be further oxidized to 5-formyl-2-furancarboxylic acid and ultimately to furan-2,5-dicarboxylic acid. researchgate.netresearchgate.net These transformations are often carried out using various oxidizing agents and catalytic systems.

Halogenation: Free-radical bromination of the methyl group is a viable method for introducing a halogen atom. N-Bromosuccinimide (NBS) is a commonly used reagent for allylic and benzylic brominations and can be applied to the side-chain halogenation of methyl-substituted aromatic and heteroaromatic compounds. masterorganicchemistry.comgoogle.com This reaction is typically initiated by light or a radical initiator.

Lithiation: Another powerful strategy for functionalizing the methyl group is through lateral lithiation. This involves the deprotonation of the methyl group using a strong organolithium base, such as n-butyllithium, to form a lithiated intermediate. wikipedia.orgresearchgate.net This nucleophilic species can then react with a variety of electrophiles to introduce new substituents at the methyl position. The presence of a heteroatom-containing group on the ring can direct the lithiation to the adjacent methyl group. wikipedia.orgresearchgate.net

Mechanistic Pathways of Key Reactions Involving the Compound

The key reactions of this compound proceed through distinct mechanistic pathways.

Hydrolysis of the Carbamate Linkage: The acid-catalyzed hydrolysis (Boc deprotection) follows a well-established mechanism. The initial step is the protonation of the carbonyl oxygen of the carbamate by the acid. This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the tert-butoxy (B1229062) group as a stable tert-butyl cation. The resulting carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.

N-Functionalization of the Carbamate Nitrogen: The mechanism of N-alkylation and N-acylation typically involves the generation of a more nucleophilic nitrogen species. This is achieved by deprotonating the carbamate with a strong base. The resulting anion then acts as a nucleophile, attacking the electrophilic alkylating or acylating agent in a standard nucleophilic substitution or addition-elimination reaction.

Side-Chain Functionalization Reactions:

Oxidation: The mechanism of side-chain oxidation can vary depending on the oxidant used. For benzylic-type oxidations, the reaction is believed to proceed through a mechanism involving the abstraction of a hydrogen atom from the methyl group, facilitated by the stability of the resulting benzylic radical, which is stabilized by the furan ring. libretexts.org

Free-Radical Halogenation: The bromination of the methyl group with NBS proceeds via a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of a radical initiator or by UV light, which generates a bromine radical. This radical then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized furfuryl radical. This radical then reacts with a molecule of Br2 (present in low concentrations from the reaction of NBS with trace HBr) to form the brominated product and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

Lateral Lithiation: The mechanism of lateral lithiation involves the coordination of the Lewis acidic organolithium reagent to a Lewis basic site on the molecule, which in this case could be the oxygen of the furan ring or the carbamate group. This coordination directs the deprotonation to the adjacent methyl group, leading to the formation of a stabilized carbanion. This carbanion then acts as a potent nucleophile in subsequent reactions with electrophiles. wikipedia.org

| Reagent/Condition | Reaction Type | Product(s) |

| Trifluoroacetic Acid (TFA) | Hydrolysis (Deprotection) | 5-Methylfuran-2-amine, CO2, Isobutylene |

| Strong Base (e.g., KOH) + Alkyl Halide | N-Alkylation | N-Alkyl-tert-butyl (5-methylfuran-2-yl)carbamate |

| Acyl Halide + Base | N-Acylation | N-Acyl-tert-butyl (5-methylfuran-2-yl)carbamate |

| Oxidizing Agent (e.g., KMnO4) | Side-Chain Oxidation | 5-Formylfuran-2-carboxylic acid |

| N-Bromosuccinimide (NBS) + Initiator | Side-Chain Halogenation | tert-Butyl (5-(bromomethyl)furan-2-yl)carbamate |

| Organolithium Reagent (e.g., n-BuLi) | Side-Chain Lithiation | Lithiated intermediate |

Applications of Tert Butyl 5 Methylfuran 2 Yl Carbamate in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

Tert-butyl (5-methylfuran-2-yl)carbamate is widely recognized for its role as a versatile synthetic intermediate. The furan (B31954) moiety provides a platform for a range of chemical transformations, while the tert-butyloxycarbonyl (Boc) protecting group offers stable protection for the amine functionality under many reaction conditions, yet it can be removed under specific acidic conditions. organic-chemistry.orgmasterorganicchemistry.comfishersci.co.ukchemistrysteps.com This combination of a reactive heterocyclic system and a reliable protecting group makes it an invaluable tool for chemists.

The utility of carbamates, in general, is well-established in organic synthesis, where they are key components in the creation of biologically active compounds. nih.gov The presence of both the furan ring and the carbamate (B1207046) functional group in this compound allows for its use as a precursor in the development of compounds with potential biological activities, particularly in pharmaceutical research. myskinrecipes.com Its structure is amenable to further modifications, which enables the design of molecules with specific therapeutic properties. myskinrecipes.com

Precursor in the Construction of Complex Organic Molecules

The structural features of this compound make it an excellent precursor for the synthesis of more complex organic molecules. The furan ring can participate in various cycloaddition reactions, such as the Diels-Alder reaction, serving as a diene to construct bicyclic structures. mdpi.comnih.gov This reactivity is fundamental in building molecular complexity from simpler starting materials.

Furthermore, the methyl group on the furan ring can be functionalized, and the protected amine allows for the introduction of nitrogen-containing functionalities at a later stage of a synthetic sequence. This strategic placement of functional groups facilitates the assembly of elaborate molecular architectures. For instance, derivatives of this compound can be used in the synthesis of complex heterocyclic systems. pharmaffiliates.com

Utilization in the Synthesis of Pharmacologically Relevant Scaffolds

The carbamate group is a significant structural motif in many approved drugs and prodrugs. nih.gov Consequently, this compound is a valuable starting material for the synthesis of various pharmacologically relevant scaffolds.

Research has demonstrated the use of this compound derivatives in the asymmetric synthesis of functionalized 2-isoxazolines. nih.gov Isoxazoline (B3343090) moieties are present in a variety of biologically active compounds and are important intermediates in organic synthesis. mdpi.com In one synthetic pathway, a derivative, tert-butyl-(R)-((1-chloro-3-(5-methylfuran-2-yl)propan-2-yl)oxy)carbamate, is a key intermediate that undergoes further reactions to form the isoxazoline ring. nih.gov

Table 1: Key Intermediates in Isoxazoline Synthesis

| Intermediate Compound | Role in Synthesis |

|---|---|

| tert-Butyl-(R)-((1-chloro-3-(5-methylfuran-2-yl)propan-2-yl)oxy)carbamate | Precursor to the formation of the isoxazoline ring structure. nih.gov |

Benzo[b]furans are a class of heterocyclic compounds with a wide range of biological activities, including anticancer properties. mdpi.com While direct synthesis from this compound is not explicitly detailed in the provided context, the furan ring is a common precursor to benzofuran (B130515) structures through various synthetic methodologies. The general strategies for benzofuran synthesis often involve the cyclization of ortho-substituted phenols with various partners, and furan-containing molecules can be transformed into the necessary precursors for these cyclizations. organic-chemistry.orgrsc.org For example, derivatives of (5-methyl-7-nitrobenzofuran-2-yl)methyl benzylcarbamate have been synthesized and utilized in the preparation of novel benzo[b]furan derivatives with potential antimicrobial activity.

The structural framework of this compound can be incorporated into larger molecules designed as fluorescent ligands or for specific receptor binding. The furan ring, as part of a larger conjugated system, can contribute to the photophysical properties of a molecule. The carbamate functionality can be involved in hydrogen bonding interactions, which are crucial for molecular recognition and binding to biological targets. While specific examples directly utilizing this compound for fluorescent ligands were not found, the synthesis of carbazole (B46965) derivatives, which are known for their fluorescence properties, often involves the protection of amino groups with Boc groups. mostwiedzy.pl

Contributions to Protecting Group Chemistry for Amines

The tert-butyloxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines in organic synthesis. masterorganicchemistry.comfishersci.co.uk Its widespread use stems from its ease of installation, stability to a wide range of reaction conditions (including most nucleophiles and bases), and its straightforward removal under acidic conditions. organic-chemistry.orgchemistrysteps.com The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a standard method for the introduction of the Boc group onto an amine. organic-chemistry.orgfishersci.co.uk

In the context of this compound, the Boc group effectively shields the amino group, preventing it from undergoing unwanted side reactions while other parts of the molecule are being modified. masterorganicchemistry.com The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, carbon dioxide, and tert-butyl cation. chemistrysteps.com This reliable protection-deprotection strategy is fundamental to multi-step organic synthesis.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| tert-butyl-(R)-((1-chloro-3-(5-methylfuran-2-yl)propan-2-yl)oxy)carbamate |

| (R,E)-4-(5-(Chloromethyl)-4,5-dihydroisoxazol-3-yl)but-3-en-2-one |

| (5-methyl-7-nitrobenzofuran-2-yl)methyl benzylcarbamate |

| di-tert-butyl dicarbonate |

Computational and Theoretical Studies on Tert Butyl 5 Methylfuran 2 Yl Carbamate

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. Although specific DFT studies on tert-butyl (5-methylfuran-2-yl)carbamate are not extensively documented in the literature, valuable insights can be drawn from computational analyses of its constituent moieties: the 5-methylfuran ring and the tert-butyl carbamate (B1207046) group.

Computational studies on derivatives such as 2(5H)-furanone and its 5-methyl counterpart reveal how structural modifications influence electronic properties. ajchem-b.com Calculations on these furan (B31954) derivatives have been used to determine total energy, energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, which is a critical indicator of chemical reactivity and kinetic stability. ajchem-b.com For instance, the introduction of a methyl group at the 5-position of the furan ring is expected to act as an electron-donating group, thereby increasing the energy of the HOMO and potentially narrowing the HOMO-LUMO gap, which can enhance the molecule's reactivity.

The structural parameters, such as bond lengths, bond angles, and dihedral angles, define the three-dimensional shape of the molecule. X-ray crystallography studies on analogous compounds, like tert-butyl N-(thiophen-2-yl)carbamate, show a dihedral angle of 15.79 (14)° between the aromatic ring and the carbamate group. nih.gov Similar DFT calculations for this compound would be expected to yield a comparable non-planar arrangement, influenced by the steric bulk of the tert-butyl group and the electronic interactions between the furan ring and the carbamate moiety.

Below is a hypothetical data table summarizing typical electronic properties that would be determined for this compound using DFT calculations, based on findings for structurally related molecules.

| Calculated Property | Expected Value/Observation | Significance |

|---|---|---|

| Total Energy | Negative value (e.g., in Hartrees) | Indicates the stability of the molecule at 0 K. |

| HOMO Energy | ~ -6.0 to -7.0 eV | Relates to the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | ~ -1.0 to -2.0 eV | Relates to the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Indicates chemical stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | ~ 2.0 to 3.0 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Dihedral Angle (Furan-N-C=O) | 15-20° | Indicates a twisted conformation, affecting amide resonance and steric accessibility. |

Mechanistic Projections and Reaction Pathway Analysis through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states and intermediates. For this compound, this approach can predict its behavior in various chemical transformations.

One key aspect of its reactivity involves the carbamate group, which is widely used as a protecting group for amines in organic synthesis. The mechanism of action for a similar compound, tert-butyl N-(furan-2-ylmethyl)carbamate, involves its role as a protecting group where the tert-butyl moiety provides steric hindrance. Under acidic conditions, the tert-butyl group is cleaved, liberating the free amine. Computational modeling can detail the energetics of this deprotection mechanism, including the protonation step and the subsequent C-O bond cleavage to form a stable tert-butyl cation and the carbamic acid, which then decarboxylates.

The furan ring itself is susceptible to various reactions. For instance, the hydrolysis of 5-methylfuran-2-yl derivatives to form 2,5-dioxopentanyl moieties has been reported to be facilitated by the carbocation-stabilizing effect of the methyl group at the 5-position. nih.gov Computational studies can quantify this stabilizing effect and map the reaction pathway for such a transformation, providing activation energies and reaction intermediates. This is crucial for understanding the stability of the compound under different pH conditions and for predicting potential degradation pathways.

The following table outlines a plausible computationally-derived reaction pathway for the acid-catalyzed deprotection of this compound.

| Step | Description | Computational Insight |

|---|---|---|

| 1 | Protonation of the carbamate carbonyl oxygen. | Calculation of proton affinity to determine the most likely site of protonation. |

| 2 | Cleavage of the O-tert-butyl bond. | Determination of the transition state structure and activation energy for this bond cleavage, leading to a tert-butyl cation and a carbamic acid intermediate. |

| 3 | Formation of the tert-butyl cation and carbamic acid. | Calculation of the relative energies of intermediates to confirm their stability. |

| 4 | Decarboxylation of the carbamic acid. | Modeling the loss of CO2 to form 5-methylfuran-2-amine (B3208860). |

Investigations into Amide Resonance and Conformational Analysis of the Carbamate Moiety

The carbamate group in this compound exhibits amide-like resonance, where the nitrogen lone pair delocalizes into the carbonyl π-system (nN → π*C=O). This resonance is fundamental to the planarity and rotational barrier of the C-N bond. However, computational studies on N-acyl-tert-butyl-carbamates have shown that these molecules are intrinsically twisted around the N-C(O) axis due to steric hindrance from the bulky tert-butyl group. acs.org This ground-state distortion disrupts the ideal planar arrangement, thereby reducing the degree of amide resonance.

Conformational analysis, often performed using a combination of molecular mechanics and DFT, can identify the most stable conformers of the molecule. Studies on Boc-carbamate monomers have revealed that multiple stable conformations can exist in solution, stabilized by weak intramolecular hydrogen bonds, for example, between a C-H of the tert-butyl group and the carbonyl oxygen. nih.govchemrxiv.org These conformers can have different energies, and their relative populations can be predicted using Boltzmann statistics based on their calculated Gibbs free energies. chemrxiv.org

A computational model has been developed to predict the likelihood of protonation at the amide nitrogen versus the carbonyl oxygen, which is dependent on the degree of C-N bond rotation and nitrogen pyramidalization. nih.gov For typical planar amides, O-protonation is favored. However, as the amide bond is twisted, the resonance is disrupted, and N-protonation becomes more favorable. nih.gov Given the inherent twist in N-Boc protected amines, this suggests a modified reactivity compared to simple amides. The rotational barrier of the C-N bond in amides is a direct measure of the resonance stabilization, and computational studies have shown a strong correlation between this barrier and the resonance weights derived from Natural Resonance Theory analysis. researchgate.net

The table below summarizes key findings from computational studies on the conformational and resonance properties of the Boc-carbamate moiety, which are directly applicable to this compound.

| Parameter | Computational Finding/Prediction | Implication for the Molecule |

|---|---|---|

| Amide Bond (N-C(O)) Geometry | Ground-state is twisted (non-planar). acs.org | Reduced amide resonance stabilization and a lower barrier to C-N bond rotation compared to planar amides. |

| Stable Conformers | Multiple low-energy conformers exist, stabilized by weak intramolecular hydrogen bonds. nih.govchemrxiv.org | The molecule exists as an equilibrium of different shapes, which can influence its interaction with other molecules. |

| Rotational Barrier (C-N bond) | Lower than typical secondary amides (e.g., ~15-20 kcal/mol). researchgate.net | Increased conformational flexibility around the carbamate linkage. |

| Site of Protonation | O-protonation is generally favored, but the energy difference between O- and N-protonation is reduced due to the twisted geometry. nih.gov | Altered reactivity under acidic conditions compared to simple, planar amides. |

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes

The synthesis of furfuryl carbamates can be challenging due to the lability of the furfuryl system. Traditional methods for carbamate (B1207046) formation often involve the activation of the corresponding alcohol, which in the case of furfuryl alcohols, can lead to instability and low yields. Future research should focus on developing robust and efficient methods for the synthesis of tert-butyl (5-methylfuran-2-yl)carbamate.

One promising, yet underexplored, avenue is the use of an oxanorbornadiene (OND)-based strategy. This approach involves the initial formation of a more stable OND carbonate, which can then react with an amine. A subsequent retro-Diels-Alder reaction under mild conditions can then generate the desired furfuryl carbamate in a controlled manner. The development of this strategy for the specific synthesis of this compound could provide a significant improvement over existing methods.

| Synthetic Strategy | Description | Potential Advantages |

| Curtius Rearrangement | A carboxylic acid is converted to an acyl azide (B81097), which rearranges to an isocyanate that is then trapped by an alcohol. | Can be a one-pot procedure and tolerates a variety of functional groups. |

| From Activated Carbonates | Amines react with activated carbonates, such as mixed carbonates, to form carbamates. | Offers a low-cost and less hazardous alternative to phosgene-based methods. |

| Oxanorbornadiene (OND) Strategy | A furan (B31954) is masked as a more stable oxanorbornadiene, which is then functionalized and subsequently converted back to the furan derivative. | Provides a route to labile furfuryl carbamates that are difficult to synthesize directly. |

Exploration of Uncharted Reactivity Profiles and Transformations

The reactivity of this compound is governed by the interplay of the furan ring and the N-Boc protecting group. While the general reactivity of these individual moieties is well-understood, their combined influence within this specific molecule presents opportunities for novel transformations.

The electron-rich furan ring is susceptible to various reactions, including electrophilic substitution and cycloaddition. The directing effect of the carbamate group and the methyl substituent could lead to regioselective functionalization of the furan core. Furthermore, the diene character of the furan ring can be exploited in Diels-Alder reactions to construct complex polycyclic systems.

The N-Boc group, while primarily a protecting group, can also be a handle for further synthetic modifications. Beyond its standard acidic cleavage, the carbamate functionality can be transformed into other nitrogen-containing groups. Investigating these transformations in the context of the 5-methylfuran scaffold could unlock new synthetic pathways.

| Reaction Type | Potential Transformation | Significance |

| Electrophilic Aromatic Substitution | Halogenation, nitration, or acylation of the furan ring. | Introduction of new functional groups for further elaboration. |

| Cycloaddition Reactions | Diels-Alder reaction with various dienophiles. | Access to complex, three-dimensional molecular architectures. |

| N-Boc Deprotection and Functionalization | Removal of the Boc group followed by N-alkylation, N-arylation, or amide formation. | Unmasking the amine for the introduction of diverse substituents. |

| Reduction of the Furan Ring | Catalytic hydrogenation to yield the corresponding tetrahydrofuran (B95107) derivative. | Conversion of the aromatic heterocycle to a saturated analogue. |

Advanced Mechanistic Investigations through Multidisciplinary Approaches

A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.

Kinetic studies can provide valuable data on reaction rates and the influence of various parameters, such as catalyst, solvent, and temperature. These experimental findings can then be complemented by computational modeling. Density Functional Theory (DFT) calculations, for instance, can be used to map out reaction pathways, identify transition states, and rationalize observed selectivities. Such a multidisciplinary approach will provide a detailed picture of the electronic and steric factors that control the reactivity of this molecule.

| Investigatory Method | Information Gained | Impact on Synthetic Design |

| Kinetic Studies | Reaction rates, orders, and activation parameters. | Optimization of reaction conditions for efficiency and selectivity. |

| Isotopic Labeling Studies | Tracing the fate of atoms during a reaction. | Elucidation of bond-forming and bond-breaking steps. |

| Computational Chemistry (DFT) | Reaction energy profiles, transition state geometries, and electronic structures. | Rationalization of observed reactivity and prediction of new reaction pathways. |

| In-situ Spectroscopic Analysis | Real-time monitoring of reaction intermediates. | Identification of transient species and validation of proposed mechanisms. |

Expansion of Synthetic Utility in Diverse Chemical Fields

The unique structural features of this compound make it an attractive building block for the synthesis of a wide range of target molecules with potential applications in various fields.

In medicinal chemistry, the furan scaffold is a common motif in bioactive compounds. The ability to functionalize both the furan ring and the amino group of this molecule could enable the rapid generation of libraries of novel compounds for drug discovery programs. The carbamate itself is a key functional group in many approved drugs.

In materials science, furan-based polymers have garnered interest for their potential as renewable and degradable materials. The bifunctional nature of this compound could be exploited for the synthesis of novel monomers for polymerization reactions, leading to materials with tailored properties.

| Field of Application | Potential Use of this compound | Example of Target Molecules |

| Medicinal Chemistry | As a scaffold for the synthesis of enzyme inhibitors or receptor ligands. | Novel heterocyclic compounds with potential therapeutic activity. |

| Agrochemicals | As a precursor for the development of new pesticides or herbicides. | Biologically active compounds for crop protection. |

| Materials Science | As a monomer for the synthesis of novel furan-based polymers. | Renewable and functional polymeric materials. |

| Organic Electronics | As a building block for the synthesis of organic semiconductors. | Conjugated materials for use in electronic devices. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for tert-butyl (5-methylfuran-2-yl)carbamate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via carbamate protection of amines using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃) in THF or DCM. For example, asymmetric Mannich reactions with tert-butyl carbamate precursors have been optimized using chiral catalysts like (S)-BINOL-derived phosphoric acids, achieving enantiomeric excess >90% under anhydrous conditions .

- Optimization : Yield improvements (e.g., from 60% to 85%) are observed with controlled temperature (0–25°C), stoichiometric adjustments (1.2 eq. Boc₂O), and inert atmospheres (argon) to prevent hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves furan and tert-butyl protons (δ 1.3–1.5 ppm for Boc group; δ 6.0–6.5 ppm for furan) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. For example, hydrogen-bonding networks in crystal packing were resolved with R-factor <0.05 using high-resolution data .

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation (H335) or skin contact (H315) .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can Diels-Alder reactivity of this carbamate be optimized for complex molecule synthesis?

- Reaction Design : As a "chameleon" diene, it undergoes [4+2] cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride) at 80–100°C in toluene. Catalyst-free conditions yield >70% endo products, while Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity .

- Challenges : Competing side reactions (e.g., retro-Diels-Alder) are mitigated by rapid cooling post-reaction .

Q. How do crystallographic refinement tools (e.g., SHELX vs. OLEX2) impact structural interpretation of this compound?

- SHELX Advantages : Robust for high-resolution data; SHELXL refines anisotropic displacement parameters and hydrogen bonds with low R1 values (<0.03). However, it struggles with twinned macromolecular crystals, requiring OLEX2 for reciprocal-space refinement .

- Contradictions : Discrepancies in bond-length accuracy (±0.01 Å) between programs are resolved via Hirshfeld surface analysis .

Q. What role does stereochemistry play in its application as a protease inhibitor intermediate?

- Mechanistic Insight : The (R,S)-configuration at the carbamate-furan junction enhances binding to β-secretase active sites (IC₅₀ = 12 nM vs. 180 nM for racemic mixtures). Stereochemical assignments via Mosher ester analysis or X-ray are critical .

- Case Study : In Alzheimer’s drug candidates, enantiopure tert-butyl carbamates reduced amyloid-beta plaques by 60% in murine models vs. 20% for non-chiral analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.